molecular formula C13H11FN2O B1286043 3-amino-N-(4-fluorophenyl)benzamide CAS No. 251446-38-5

3-amino-N-(4-fluorophenyl)benzamide

Cat. No. B1286043
CAS RN: 251446-38-5
M. Wt: 230.24 g/mol
InChI Key: UQDXYYVYLAFUPG-UHFFFAOYSA-N
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Description

The compound "3-amino-N-(4-fluorophenyl)benzamide" is a benzamide derivative characterized by the presence of an amino group and a fluorophenyl group attached to the benzamide moiety. While the specific compound is not directly studied in the provided papers, similar compounds with various substitutions on the benzamide structure have been synthesized and analyzed for their structural properties and biological activities. These compounds often exhibit interesting chemical and pharmacological properties, including potential antitumor activities and enzyme inhibition capabilities .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an appropriate aniline with benzoyl chloride or by amination of substituted benzene derivatives followed by cyclization with hydrazine hydrate . For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similar synthetic strategies could be applied to synthesize "3-amino-N-(4-fluorophenyl)benzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often determined using X-ray crystallography, which provides detailed information about the crystal system, space group, and unit cell dimensions . For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined to crystallize in the monoclinic space group P21/n . Additionally, theoretical methods such as density functional theory (DFT) calculations are used to predict the molecular geometry, vibrational frequencies, and electronic properties of these compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including Fries rearrangement, which is a regioselective synthesis method . Theoretical studies involving DFT calculations can help in understanding the reaction mechanisms, such as the prototropy process and the formation of intimate ion pairs as key steps in the rearrangement . These reactions are crucial for modifying the structure of benzamide derivatives to enhance their biological activities or to study their reaction kinetics.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including their spectral data, can be correlated with substituent effects using statistical analysis . For instance, the spectral data such as infrared and NMR chemical shifts can be analyzed to understand the influence of different substituents on the benzamide core . Additionally, the presence of specific functional groups can lead to distinct intermolecular interactions, which can result in polymorphism as observed in 3-fluoro-N-(3-fluorophenyl)benzamide .

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

3-amino-N-(4-fluorophenyl)benzamide, through its derivatives and related compounds, plays a significant role in environmental science, especially in the advanced oxidation processes (AOPs) for the degradation of pollutants. AOPs are critical for removing recalcitrant compounds from water, improving water quality, and addressing water scarcity challenges. The degradation pathways, kinetics, and mechanisms of similar compounds in AOPs have been extensively studied, showcasing the potential of these processes in environmental remediation and sustainability efforts. The research highlights the importance of understanding the most reactive sites within molecules for predicting by-products and their biotoxicity, contributing to the development of more efficient AOP systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Organic Synthesis and Chemical Manufacturing

In organic chemistry, the versatility of 3-amino-N-(4-fluorophenyl)benzamide is underscored by its use in the synthesis of complex molecules. It serves as a precursor or an intermediate in the manufacturing of various chemicals, highlighting its significance in the fine organic synthesis industry. This chemical's application in creating high-energy materials, anti-corrosion additives, and other specialized compounds illustrates its broad utility in chemical manufacturing and research. The development of efficient synthesis methods for such compounds is crucial for advancing chemical production technologies and enabling the creation of novel materials with specific properties (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Mechanism of Action

Target of Action

The primary target of 3-amino-N-(4-fluorophenyl)benzamide is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This enzyme is involved in various biological functions, including transcriptional regulation, cell cycle progression, and developmental events .

Biochemical Pathways

The inhibition of HDACs by 3-amino-N-(4-fluorophenyl)benzamide affects various biochemical pathways. The most significant of these is the alteration of gene expression. By preventing histone deacetylation, it leads to an accumulation of acetylated histones, resulting in a relaxed chromatin structure. This change allows transcription factors and other proteins to access the DNA more easily, leading to increased gene transcription .

Result of Action

The result of 3-amino-N-(4-fluorophenyl)benzamide’s action is a significant inhibitory effect on both solid tumor cells and non-solid tumor cells . It has been shown to exhibit solid tumor cell inhibitory activities with an IC50 value of 1.30 μM against HepG2 cells .

properties

IUPAC Name

3-amino-N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDXYYVYLAFUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586126
Record name 3-Amino-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-fluorophenyl)benzamide

CAS RN

251446-38-5
Record name 3-Amino-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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